![molecular formula C17H18ClNO5S B2807658 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1421515-58-3](/img/structure/B2807658.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in various compounds with diverse biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds have been synthesized via various methods . For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized .Wissenschaftliche Forschungsanwendungen
Occurrence and Environmental Impact
Occurrence, Fate, and Behavior in Aquatic Environments Parabens, closely related to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide, are widely used as preservatives in various products. They are known to be weak endocrine disrupters and are ubiquitous in surface water and sediments due to continuous introduction into the environment. The compounds containing phenolic hydroxyl groups can react with free chlorine, yielding halogenated by-products which are more stable and persistent, necessitating further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Industrial and Chemical Applications
Plastic Scintillators and Luminescent Dyes The use of various luminescent dyes in plastic scintillators based on polymethyl methacrylate has been studied. These dyes and their combinations do not alter the scintillation efficiency, optical transparency, or thermal, light, and radiation-damage stability of the scintillators (Salimgareeva & Kolesov, 2005).
HIV-1 Nef Inhibitors In HIV-1 infection treatment, certain compounds structurally similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide have shown promise as potential Nef inhibitors, which is significant due to Nef's role in the pathogenesis of viral infection (Lv, Meng, Zhong, Wan, & Zou, 2020).
Brominated Flame Retardants Novel brominated flame retardants (NBFRs) are increasingly used, and their occurrence, environmental fate, and potential risks have been reviewed, highlighting the need for further research and optimized analytical methods to include all NBFRs. High concentrations of certain NBFRs in indoor environments and consumer goods have raised concerns (Zuiderveen, Slootweg, & de Boer, 2020).
Antioxidant Properties of Chromones Chromones, natural compounds in the human diet, exhibit anti-inflammatory, antidiabetic, antitumor, anticancer, and, importantly, antioxidant properties. The antioxidant properties are crucial for neutralizing active oxygen and halting free radical processes that lead to cell impairment. Structural features contributing to the radical scavenging activity have been identified (Yadav, Parshad, Manchanda, & Sharma, 2014).
Synthesis of Cyclic Compounds Research has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, demonstrating their significance in organic synthesis and the pharmaceutical industry. This includes the development of sequential Nicholas and Pauson-Khand reactions and the production of 2-aminobenzenesulfonamide-containing cyclononyne (Kaneda, 2020) (Kaneda, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQMHLWJUZFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)
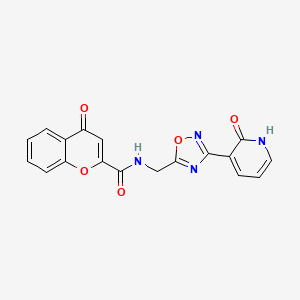
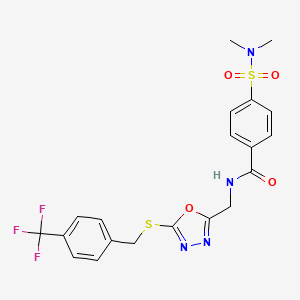
![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
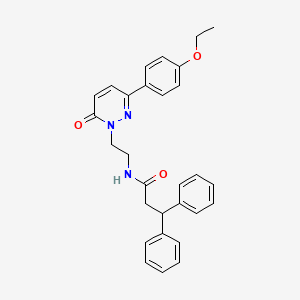
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2807587.png)
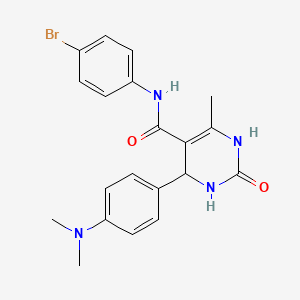
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
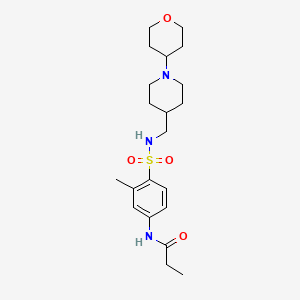

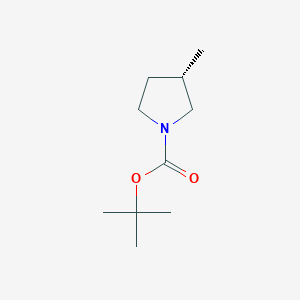
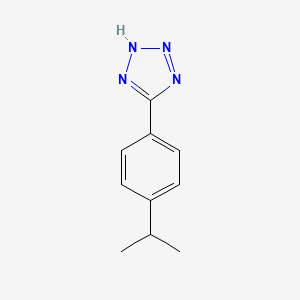
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)